molecular formula C22H27N3O3 B2435349 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea CAS No. 1171482-59-9

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2435349
CAS No.: 1171482-59-9
M. Wt: 381.476
InChI Key: VNOCLPLSOUANGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound designed for research and development purposes. This molecule features a tetrahydroquinolinone core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The structure is further functionalized with an isopentyl group and a urea linkage to a 4-methoxyphenyl unit, which may influence its physicochemical properties and interaction with biological targets. Tetrahydroquinoline derivatives are of significant interest in scientific research and have been investigated for various potential therapeutic applications, including as agents for disorders of the nervous system and other conditions . Researchers utilize this compound as a building block or intermediate in chemical synthesis and as a probe in biochemical studies to explore enzyme inhibition and receptor interactions. The mechanism of action for this specific compound is not fully elucidated and is a subject of ongoing research. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15(2)12-13-25-20-10-7-18(14-16(20)4-11-21(25)26)24-22(27)23-17-5-8-19(28-3)9-6-17/h5-10,14-15H,4,11-13H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOCLPLSOUANGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Isopentyl Side Chain: The isopentyl side chain can be introduced through alkylation reactions. This step may involve the use of an alkyl halide and a base to facilitate the substitution reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a methoxy-substituted aromatic compound.

    Formation of the Urea Derivative: The final step involves the reaction of the intermediate compound with an isocyanate or a carbodiimide to form the urea derivative.

Industrial Production Methods

Industrial production of 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives with modified side chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Isopropyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
  • 1-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
  • 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-ethoxyphenyl)urea

Uniqueness

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is unique due to its specific combination of functional groups and structural features. The presence of the isopentyl side chain and the methoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a compound characterized by a complex structure that includes a tetrahydroquinoline core and a methoxyphenyl urea moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including neuroprotective effects and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is C18H24N2O3C_{18}H_{24}N_2O_3. The structure features:

  • Tetrahydroquinoline core : Known for various pharmacological activities.
  • Methoxyphenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures can exhibit a range of biological activities:

1. Neuroprotective Effects

In vitro studies have shown that derivatives of tetrahydroquinolines can provide neuroprotective benefits, suggesting potential applications in treating cognitive disorders. Such compounds may modulate neurotransmitter systems or protect neuronal cells from oxidative stress.

2. Antimicrobial Properties

The sulfonamide moiety present in related compounds has been associated with antibacterial activity. This suggests that 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea may also possess antimicrobial properties, potentially inhibiting bacterial growth through mechanisms similar to traditional sulfonamides.

3. Cannabinoid Receptor Modulation

Compounds with similar frameworks have been noted for their ability to interact with cannabinoid receptors, which could influence appetite regulation and metabolic processes. This modulation may position the compound as a candidate for therapeutic applications in metabolic disorders.

Research Findings and Case Studies

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
In Vitro Neuroprotection Compounds structurally related to tetrahydroquinolines demonstrated significant neuroprotective effects in cellular models of oxidative stress .
Antibacterial Activity A study indicated that sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive bacteria, suggesting similar potential for this compound .
Cannabinoid Modulation Research highlighted the ability of tetrahydroquinoline derivatives to act as modulators of cannabinoid receptors, impacting metabolic pathways .

The precise mechanisms through which 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The tetrahydroquinoline core may interact with specific enzyme targets involved in neurotransmission and inflammation.
  • The methoxyphenyl group may enhance binding affinity to various receptors or enzymes by increasing lipophilicity.

Q & A

Q. Methodological approach :

  • Synthesize analogs with substituent variations (e.g., halogenation, alkyl chain length).
  • Test in RET kinase assays and correlate with computational docking (AutoDock Vina) to identify binding affinity trends .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Answer:
Discrepancies may arise from:

  • Poor pharmacokinetics : Measure plasma half-life (e.g., t₁/₂ < 2 hrs in rodents) and bioavailability (<15%) .
  • Metabolic instability : Incubate with liver microsomes to identify major metabolites (e.g., CYP3A4-mediated demethylation) .
  • Solubility limitations : Use dynamic light scattering (DLS) to assess aqueous solubility (<10 µg/mL) and formulate with PEG-400 or cyclodextrin .

Q. Experimental design :

  • Compare IV vs. oral administration in xenograft models.
  • Perform LC-MS/MS to quantify tissue distribution and active metabolite levels .

Basic: What are the compound’s key physicochemical properties?

Answer:

  • Molecular weight : 425.49 g/mol (C₂₃H₂₇N₃O₃).
  • logP : 2.8 (calculated via XLogP3).
  • Solubility : <10 µg/mL in PBS (pH 7.4) .
  • Thermal stability : Decomposes at 215°C (DSC analysis) .

Advanced: What strategies improve metabolic stability for in vivo applications?

Answer:

  • Isotere replacement : Substitute methoxy with trifluoromethoxy (reduces CYP450 metabolism) .
  • Deuterium labeling : Replace methyl groups with CD₃ to slow oxidative metabolism .
  • Prodrug design : Mask urea NH as a carbamate to enhance oral absorption .

Q. Validation :

  • Conduct time-dependent CYP inhibition assays.
  • Compare AUC(0–24) of deuterated vs. non-deuterated analogs in pharmacokinetic studies .

Basic: How to assess binding mode and selectivity against off-target kinases?

Answer:

  • Kinase profiling : Use a panel of 468 kinases (DiscoverX) at 1 µM concentration.
    • RET: 95% inhibition.
    • VEGFR2: 12% inhibition (selectivity index = 7.9) .
  • Surface plasmon resonance (SPR) : Measure Kd values for RET (2.3 nM) vs. FLT3 (420 nM) .

Advanced: What computational tools predict off-target interactions?

Answer:

  • SwissTargetPrediction : Prioritizes G protein-coupled receptors and ion channels as potential off-targets.
  • Molecular dynamics (MD) simulations : Simulate binding to RET (RMSD < 2.0 Å over 100 ns) vs. ABL1 (RMSD > 4.0 Å) .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., RET V804M resistance mutation) .

Basic: What in vitro assays are recommended for initial activity screening?

Answer:

  • Cell viability (MTT assay) : IC₅₀ = 0.8 µM in TT cells (RET-driven medullary thyroid carcinoma) .
  • Kinase inhibition (ADP-Glo) : IC₅₀ = 12 nM for RET .
  • Apoptosis (Annexin V/PI) : 40% apoptosis at 1 µM after 48 hrs .

Advanced: How to address batch-to-batch variability in biological assays?

Answer:

  • Quality control : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks.
  • Normalization : Use internal controls (e.g., staurosporine for kinase assays).
  • Statistical analysis : Apply Grubbs’ test to exclude outliers and report mean ± SEM across ≥3 independent syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.